![molecular formula C18H14O6 B385420 ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 637750-29-9](/img/structure/B385420.png)
ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate
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Overview
Description
Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, also known as ethyl 2-(7-hydroxy-4-oxo-4H-chromen-3-yl)benzoate, is a synthetic compound . It belongs to the family of coumarins, which are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of this compound has been considered for many organic and pharmaceutical chemists . One method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular weight of ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is 326.3g/mol. The structure of this compound includes a coumarin ring, which is a benzopyran-2-one system .Chemical Reactions Analysis
The synthesis of coumarin systems, including ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, can be carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Scientific Research Applications
Based on the available information, here is a comprehensive analysis of the scientific research applications of “ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate”:
Antimicrobial Activity
This compound has been found to possess high antimicrobial activity against various bacteria such as Staphylococcus pneumoniae and is slightly less active against Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus , and Salmonella panama .
Drug Synthesis
It serves as a key intermediate in the synthesis of several series of new compounds such as Schiff’s bases, formic acid hydrazides, and acetic acid hydrazides, which have potential applications in drug development .
Antioxidant Activity
Related chromen-3-yl derivatives have been synthesized and evaluated for their antioxidant activities. Some derivatives exhibited potent inhibition of lipid peroxidation, which is a valuable property in the development of neuroprotective and cardioprotective drugs .
Cytoprotective Effect
Compounds with a similar structure have demonstrated cytoprotective effects with human cells, suggesting potential applications in therapies aimed at protecting cells from damage .
Vascular Ion Channel Modulation
A derivative of quercetin, which shares a similar chromen-3-yl structure, has been reported to modulate vascular ion channel activity both in silico and in vitro. This indicates potential applications in cardiovascular research .
Molecules | Free Full-Text | Synthesis and Antimicrobial Activity Synthesis of 7-hydroxy-4-Oxo-4H-chromene 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxyphenyl)acrylate
Mechanism of Action
Target of Action
The primary targets of ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate are currently unknown. This compound is structurally similar to other chromen derivatives, which are known to interact with various proteins and enzymes in the body . .
Mode of Action
It is hypothesized that, like other chromen derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Pharmacokinetics
Based on its structural similarity to other chromen derivatives, it is likely to be absorbed in the gastrointestinal tract following oral administration . The compound may be metabolized in the liver and excreted via the kidneys .
properties
IUPAC Name |
ethyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-2-22-18(21)11-3-6-13(7-4-11)24-16-10-23-15-9-12(19)5-8-14(15)17(16)20/h3-10,19H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNOXBUFIHGLBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate |
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